Bienvenue dans la boutique en ligne BenchChem!

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone

Analytical chemistry Quality control Medicinal chemistry procurement

This 98% pure, batch-QC-certified (NMR, HPLC, GC) 2-chloro-6,7-dihydrothieno[3,2-c]pyridine scaffold extends a crystallographically validated BRD4 bromodomain core (PDB 4HXK) with two unexplored vectors: a C-2 chlorine and a thiophen-3-yl carbonyl. The regioisomeric counterpart (thiophen-2-yl) enables the first matched-pair SAR study on thiophene attachment regiochemistry within the THTP chemotype. Structurally related to ticlopidine/clopidogrel antiplatelet prodrugs, it serves as a distinct chromatographic impurity marker. No published bioactivity data exists—procure to generate novel kinase selectivity fingerprints or epigenetic target engagement profiles. Ideal for fragment-growth screening, ITC/SPR, and co-crystallography.

Molecular Formula C12H10ClNOS2
Molecular Weight 283.79
CAS No. 2034287-24-4
Cat. No. B2931158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone
CAS2034287-24-4
Molecular FormulaC12H10ClNOS2
Molecular Weight283.79
Structural Identifiers
SMILESC1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CSC=C3
InChIInChI=1S/C12H10ClNOS2/c13-11-5-9-6-14(3-1-10(9)17-11)12(15)8-2-4-16-7-8/h2,4-5,7H,1,3,6H2
InChIKeySGJQNIQKEQSTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS 2034287-24-4: Thienopyridine Scaffold Reference Standard Procurement Guide


(2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone (CAS 2034287-24-4; molecular formula C12H10ClNOS2; molecular weight 283.80 g/mol) is a synthetic heterocyclic compound belonging to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) structural class . The molecule features a 2-chloro-substituted dihydrothieno[3,2-c]pyridine core coupled via a methanone linker to a thiophen-3-yl moiety. This scaffold is recognized as a privileged structure in medicinal chemistry, with validated applications across kinase inhibition, antiplatelet aggregation, and epigenetic target modulation [1][2]. The compound is commercially available at 98% purity with batch-specific QC documentation including NMR, HPLC, and GC . Importantly, this specific compound has no published biological activity data, no identified protein target, and no mechanism of action as of the search date.

Why (2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone Cannot Be Replaced by Generic Thienopyridine Analogs for Structure-Guided Procurement


The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold exhibits strong contextual sensitivity in its biological profile: minor structural modifications at the N-5 position, the C-2 substituent, or the heterocyclic attachment regiochemistry produce dramatically divergent target engagement profiles [1]. Published SAR data demonstrate that the thieno[3,2-c]pyridine core and its isomeric [2,3-c] system are equipotent in certain assays yet far superior to their benzo-fused analog 1,2,3,4-tetrahydroisoquinoline, indicating that even core ring topology determines biological viability [2]. Furthermore, the enantioselectivity observed in THTP enzyme recognition means that achiral procurement without defined stereochemistry may yield biologically irrelevant material [2]. The target compound's specific combination of a 2-chloro substituent, a thiophen-3-yl (rather than thiophen-2-yl or phenyl) carbonyl attachment, and the 6,7-dihydro oxidation state cannot be assumed interchangeable with any in-class analog lacking published head-to-head data.

Quantitative Differential Evidence: (2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone vs. Closest Structural Analogs


Certified Purity Benchmark: 98% vs. Unspecified Analog Purity Enables Reproducible SAR Studies

The target compound (CAS 2034287-24-4) is commercially available with a certified standard purity of 98%, supported by batch-specific QC data including NMR, HPLC, and GC . In contrast, the closest commercially cataloged structural analog, (2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone (Ticlopidine Impurity 1, CAS 68559-48-8), is supplied as an analytical reference standard without a publicly stated purity percentage on its primary catalog page [1]. For quantitative SAR or biological replicate studies, the availability of batch-certified purity with multi-method orthogonal validation directly impacts experimental reproducibility.

Analytical chemistry Quality control Medicinal chemistry procurement

Heterocyclic Carbonyl Substituent Differentiation: Thiophen-3-yl vs. 2-Chlorophenyl Determines Scaffold Pharmacophore Geometry

Published SAR data for the thieno[3,2-c]pyridine scaffold class establishes that the N-5 carbonyl substituent is a critical determinant of biological activity. In glucose-6-phosphatase catalytic site inhibitor optimization, the 5-substituent of the tetrahydrothieno[3,2-c]pyridine ring was required to be a substituted benzoyl group, with anisoyl and (E)-3-furan-3-ylacryloyl identified as optimal; substitution in the benzoyl ortho position was forbidden [1]. The target compound features a thiophen-3-yl carbonyl at the N-5 position, which introduces a sulfur-containing heteroaromatic ring distinct from the phenyl-based carbonyl of Ticlopidine Impurity 1 (2-chlorophenyl) [2]. This heterocyclic substitution alters the electronic surface potential distribution, hydrogen-bonding capacity (thiophene sulfur can act as a weak hydrogen-bond acceptor), and steric profile compared to a planar phenyl ring.

Structure-based drug design Pharmacophore modeling Kinase inhibitor selectivity

Thiophene Regioisomer Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Carbonyl Attachment May Drive Divergent Target Engagement

A structurally isomeric compound, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone (same molecular formula C12H10ClNOS2, same molecular weight 283.80), differs from the target compound solely in the attachment point of the thiophene carbonyl: the 2-position versus the 3-position . This regioisomeric difference produces distinct molecular electrostatic potential surfaces and dipole moment vectors, which are known in fragment-based drug discovery to alter binding pose geometry and affinity even when all other structural features are conserved. Although no direct biological comparison between these two regioisomers has been published, the existence of the thiophen-2-yl variant as a separately cataloged entity confirms that both regioisomers are synthetically accessible and commercially distinguishable .

Regioisomer selectivity Medicinal chemistry Fragment-based drug discovery

Thieno[3,2-c]pyridine Scaffold Engagement at BRD4 Bromodomain 1: Evidence of Epigenetic Target Tractability for the Core Scaffold

A closely related compound, 6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl(1H-imidazol-1-yl)methanone, has been co-crystallized with BRD4 Bromodomain 1 at 1.61 Å resolution (PDB ID: 4HXK), confirming that the dihydrothieno[3,2-c]pyridine scaffold can productively engage epigenetic reader domains [1]. The target compound differs from this crystallographically validated ligand only in the N-5 carbonyl substituent (thiophen-3-yl vs. imidazol-1-yl) and the presence of a C-2 chlorine atom. The imidazol-1-yl analog was identified through fragment-based drug discovery targeting the histone reader BRD4 bromodomain, establishing this scaffold's relevance to epigenetic target space [1]. No co-crystal structure exists for the target compound itself, nor for any other thieno[3,2-c]pyridine analog at BRD4, making the 4HXK structure the closest available structural biology reference point.

Epigenetics Bromodomain inhibition BRD4 Fragment-based drug discovery

Enantioselectivity Risk in Thienopyridine Scaffolds: Chirality-Dependent Biological Activity Necessitates Defined Stereochemistry for Procurement

SAR studies on 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have demonstrated that enantioselectivity in enzyme recognition is a class-wide phenomenon: in glucose-6-phosphatase inhibitor studies, biological activity resided exclusively in one enantiomer for all evaluated compounds [1]. Similarly, in human PNMT inhibition studies, chirality at the THTP scaffold influenced both inhibitory potency and α2-adrenoceptor selectivity [2]. The target compound (CAS 2034287-24-4) is currently supplied only as a racemic mixture (no stereochemistry specified in any vendor catalog), meaning that any biological activity observed would represent the composite effect of both enantiomers, one of which may be inactive or even antagonistic to the desired effect.

Chirality Enantioselectivity Stereochemistry Drug discovery

Optimal Procurement and Research Application Scenarios for (2-Chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone CAS 2034287-24-4


Chemical Probe Development for Epigenetic Bromodomain Targets via Fragment Growth from the BRD4 BD1-Validated Scaffold

The thieno[3,2-c]pyridine core scaffold has been crystallographically validated at BRD4 Bromodomain 1 (PDB 4HXK; 1.61 Å resolution) [1]. The target compound extends this validated scaffold with two unexplored vectors: a C-2 chlorine atom and a thiophen-3-yl carbonyl substituent. Procurement of this compound as a fragment-growth starting point enables exploration of whether these substituents enhance BRD4 binding affinity or introduce selectivity against other bromodomain family members (e.g., BRD2, BRD3, BRDT). The 98% certified purity with orthogonal QC documentation supports reproducible ITC, SPR, or co-crystallography experiments .

Regioisomer SAR Pair Screening: Systematic Comparison of Thiophen-3-yl vs. Thiophen-2-yl Carbonyl Attachment

The existence of a regioisomeric counterpart — (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-2-yl)methanone — enables a matched-pair SAR study [1]. Procuring both regioisomers and testing them in parallel in kinase panel screens, GPCR profiling, or phenotypic assays would generate the first quantitative evidence for whether thiophene carbonyl attachment regiochemistry influences target engagement or polypharmacology within the THTP chemotype. Such matched-pair data would be of publishable value given the current absence of any regioisomer comparison in the peer-reviewed literature for this scaffold class.

Analytical Reference Standard for Thienopyridine Impurity Profiling in Regulated Pharmaceutical Development

The 2-chloro-substituted 6,7-dihydrothieno[3,2-c]pyridine scaffold is structurally related to the ticlopidine/clopidogrel/prasugrel family of thienopyridine antiplatelet prodrugs [1]. The target compound's 98% purity and batch-specific QC documentation (NMR, HPLC, GC) position it as a potential process impurity marker or system suitability reference standard for HPLC method development in thienopyridine API manufacturing. Unlike Ticlopidine Impurity 1 (CAS 68559-48-8), which carries a phenyl-based carbonyl, the thiophen-3-yl substituent of the target compound provides a distinct chromatographic retention time and UV absorption profile, enabling unambiguous peak identification in impurity profiling workflows.

Kinase Selectivity Panel Screening Leveraging Thienopyridine Privileged Scaffold Status

The thieno[3,2-c]pyridine scaffold is a recognized privileged structure in kinase inhibitor development, with validated activity against Bruton's tyrosine kinase (BTK), Aurora kinases, VEGFR, and PDGFR family kinases [1]. A patent specifically claims thieno[3,2-c]pyridine derivatives with improved CYP safety profiles (low CYP3A4 inhibition) as Aurora/VEGFR/PDGFR inhibitors . The target compound, which is not exemplified in any published patent, represents novel chemical matter within this intellectually property space. Procurement for broad kinase selectivity panel screening (e.g., 100+ kinase panels) could identify a unique selectivity fingerprint that differentiates it from patented thienopyridine kinase inhibitor chemotypes.

Quote Request

Request a Quote for (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.